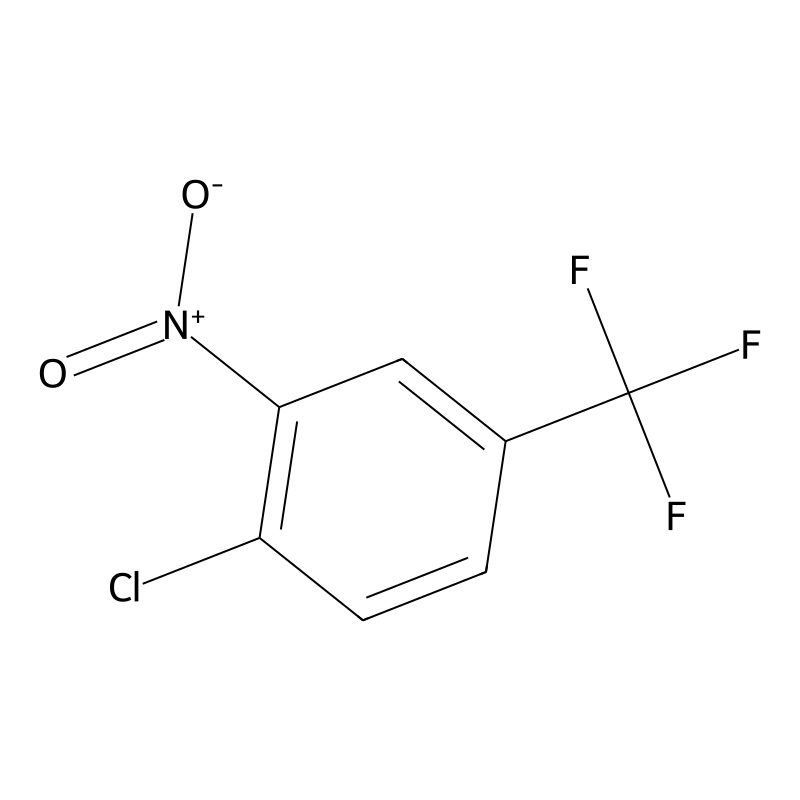

4-Chloro-3-nitrobenzotrifluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Organic Synthesis:

-Chloro-3-nitrobenzotrifluoride (4-Cl-3-NO2-C6F3) serves as a valuable building block in organic synthesis due to the presence of a reactive nitro group and a halogen atom. This combination allows for diverse transformations, including:

- Nucleophilic Aromatic Substitution (S_NAr): The electron-withdrawing nature of the nitro and trifluoromethyl groups activates the aromatic ring towards nucleophilic substitution. This enables the introduction of various functional groups, such as amines, alcohols, and phenols, at the chlorine position.

- Reduction: The nitro group can be selectively reduced to an amine using various reducing agents, leading to the formation of 4-chloro-3-aminobenzotrifluoride. This intermediate finds applications in the synthesis of pharmaceuticals and agrochemicals.

Fluorine Chemistry:

-Cl-3-NO2-C6F3 is a valuable precursor for the synthesis of diverse fluorinated compounds due to the presence of the trifluoromethyl group. This functionality exhibits unique properties, such as high lipophilicity and metabolic stability, making it desirable in various applications. Some examples include:

- Synthesis of Fluorosurfactants: The trifluoromethyl group can be used as a starting point for the introduction of longer perfluorinated chains, leading to the development of novel fluorinated surfactants with improved properties like fire resistance and water repellency.

- Preparation of Pharmaceuticals and Agrochemicals: The trifluoromethyl group can be incorporated into the structure of pharmaceuticals and agrochemicals to enhance their potency, metabolic stability, and membrane permeability.

Material Science:

-Cl-3-NO2-C6F3 is being explored for potential applications in material science due to its unique properties:

- Liquid Crystals: The combination of the nitro and trifluoromethyl groups can influence the liquid crystalline behavior of the molecule, making it a potential candidate for the development of novel liquid crystal materials for display applications.

- Organic Light-Emitting Diodes (OLEDs): The electron-withdrawing nature of the substituents can influence the charge transport and light-emitting properties of the molecule, making it a potential candidate for OLED materials.

4-Chloro-3-nitrobenzotrifluoride is an aromatic compound with the molecular formula C7H3ClF3NO2. It appears as a colorless to dark-colored liquid and is characterized by its density, which is greater than that of water. This compound is insoluble in water and can cause irritation upon contact with skin and eyes . Its structure includes a chloro group, a nitro group, and three fluorine atoms attached to a benzene ring, making it a member of the nitro-substituted aromatic compounds.

4-Chloro-3-nitrobenzotrifluoride is a hazardous material and should be handled with appropriate precautions due to the following:

- Toxicity: Data on specific toxicity is limited, but it is likely to be irritating to the skin, eyes, and respiratory system.

- Flammability: Flash point of 101°C indicates flammability. Keep away from heat sources and open flames [].

- Reactivity: Can react violently with strong bases or oxidizing agents [].

The synthesis of 4-Chloro-3-nitrobenzotrifluoride typically involves the nitration of 4-chloro-3-trifluoromethylbenzene or related precursors. The process requires careful control of temperature and reaction conditions to avoid by-products and ensure high yield. A detailed study outlines the macromixing conditions necessary for effective synthesis, emphasizing the importance of reaction volume stability .

4-Chloro-3-nitrobenzotrifluoride finds applications primarily in the field of organic synthesis. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique structure allows it to be utilized in developing compounds with specific properties, particularly in materials science and chemical manufacturing.

Several compounds share structural similarities with 4-Chloro-3-nitrobenzotrifluoride. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Chloro-3-nitrobenzotrifluoride | C7H3ClF3NO2 | Contains one nitro group; used as an intermediate |

| 4-Chloro-3,5-dinitrobenzotrifluoride | C7H2ClF3N2O4 | Contains two nitro groups; increased explosive potential |

| 4-Chloro-3-iodobenzotrifluoride | C7H3ClF3I | Contains iodine instead of a nitro group; different reactivity |

| 3-Nitro-4-chlorobenzotrifluoride | C7H3ClF3NO2 | Different position of nitro group; affects reactivity |

The presence of multiple nitro groups in some related compounds increases their explosive tendencies, while the unique combination of chloro and trifluoromethyl groups in 4-Chloro-3-nitrobenzotrifluoride provides distinct chemical properties that are valuable in synthetic applications.

4-Chloro-3-nitrobenzotrifluoride represents an important class of trifluoromethylated aromatic compounds with significant applications in the chemical industry. This compound appears as a colorless to dark-colored liquid that is insoluble in water and denser than water. Its chemical structure features a benzene ring substituted with trifluoromethyl, chloro, and nitro groups, creating a highly functionalized building block for subsequent transformations. The presence of these electron-withdrawing groups contributes to its unique reactivity profile and synthetic utility.

Heterogeneous Liquid-Liquid Nitration Systems in Batch Reactors

The traditional approach to synthesizing 4-Chloro-3-nitrobenzotrifluoride involves heterogeneous nitration of 4-chlorobenzotrifluoride using mixed acid systems. This methodology employs a combination of concentrated nitric acid and sulfuric acid (commonly referred to as "mixed acid") to generate the nitronium ion (NO₂⁺), which serves as the active nitrating agent. The nitronium ion formation occurs through protonation of nitric acid by sulfuric acid, followed by water elimination, as illustrated in the reaction sequence:

HNO₃ + H₂SO₄ → H₂NO₃⁺ + HSO₄⁻

H₂NO₃⁺ → NO₂⁺ + H₂O

In batch reactors, this process operates as a heterogeneous liquid-liquid reaction system where two immiscible phases coexist—an organic phase containing the substrate (4-chlorobenzotrifluoride) and an aqueous acid phase containing the nitrating species. The reaction occurs at the interface between these phases, with mass transfer and reaction kinetics playing crucial roles in determining overall conversion rates.

Experimental studies using adiabatic and heat-flow calorimetry have demonstrated that the nitration of aromatic compounds like 4-chlorobenzotrifluoride exhibits complex kinetic behavior influenced by multiple factors. The reaction can operate in different regimes depending on the sulfuric acid concentration:

- Slow regime (lower H₂SO₄ concentration): Reaction proceeds primarily in the bulk of the reaction phase

- Fast regime (higher H₂SO₄ concentration): Reaction occurs predominantly in the boundary layer

Mathematical models have been developed to predict overall conversion rates by accounting for both mass transfer and reaction kinetics. These models divide the aqueous acid phase around organic droplets into concentric spherical shells to calculate concentration changes due to diffusion and reaction over short time intervals.

A key consideration in batch nitration is maintaining tight control over reaction temperature, typically between 10-15°C, to manage the exothermic nature of the process and avoid side reactions or thermal runaway. Under optimized conditions, this approach can achieve yields exceeding 80% of 4-Chloro-3-nitrobenzotrifluoride.

Process Intensification Strategies for Continuous-Flow Synthesis

The limitations of batch processing for nitration reactions, particularly regarding safety and scalability, have motivated the development of continuous-flow methodologies as an alternative approach. Continuous-flow synthesis offers significant advantages for the production of 4-Chloro-3-nitrobenzotrifluoride through precise control of reaction parameters and enhanced heat management capabilities.

In continuous-flow systems, the nitration reaction occurs within microreactors or narrow-diameter tubing, providing exceptional surface-to-volume ratios that facilitate rapid heat transfer. This configuration allows for accurate temperature control through efficient cooling systems, significantly reducing the risk of thermal runaway associated with the exothermic nitration process. Additionally, the stoichiometric ratios between the nitrating agent and substrate can be finely regulated by adjusting respective flow rates, enabling optimization of selectivity and minimization of side products.

A comparative analysis between batch and continuous-flow nitration demonstrates remarkable advantages for the latter approach:

| Parameter | Batch Process | Continuous Flow | Advantage |

|---|---|---|---|

| Reaction time | Hours to days | Minutes | Significantly reduced processing time |

| Temperature control | Challenging, especially at scale | Precise, even at elevated temperatures | Enhanced safety profile |

| Selectivity | Variable, with potential side products | Improved, with fewer impurities | Higher quality product |

| Scale-up | Requires extensive safety assessments | Simpler through numbering up | More straightforward path to production scale |

| Acid concentration | Higher concentrations required | Can operate with less concentrated acids | Reduced corrosion and safety risks |

Case studies have demonstrated the practical benefits of continuous-flow nitration. For instance, a reaction that required two months of safety evaluation and a subsequent week for execution in batch mode was completed in just one day using a flow setup. The flow reaction not only showed considerable time savings but also produced higher quality material with fewer impurities and significantly reduced safety concerns.

Recent advancements in liquid-phase catalytic continuous-flow aromatic nitration have further enhanced the efficiency of these processes through the integration of solid acid catalysts with aqueous nitric acid under liquid phase conditions. This approach eliminates the need for concentrated sulfuric acid, thereby reducing corrosion issues and simplifying the production process.

Ionic Liquid-Mediated Green Synthesis Protocols

A promising development in the sustainable synthesis of 4-Chloro-3-nitrobenzotrifluoride involves the application of ionic liquids as alternative reaction media and catalysts. Ionic liquids offer unique properties such as negligible vapor pressure, high thermal stability, and tunable physicochemical characteristics that make them excellent candidates for green chemistry applications.

Several innovative protocols have been established using ionic liquids for the nitration of 4-chlorobenzotrifluoride:

Keggin heteropolyanions-based Brønsted acidic ionic liquids have been employed as catalysts for regioselective mononitration. These systems combine imidazolium cations with heteropolyanions to create highly effective catalytic environments that operate at 60-80°C with improved para-selectivities for halogenobenzenes compared to traditional methods.

Degradable functional ionic liquids have enabled clean nitration reactions of p-chlorobenzotrifluoride. This approach significantly reduces environmental impact through catalyst recyclability and biodegradability.

A particularly noteworthy green synthesis protocol utilizes p-trifluoromethyl chlorobenzene and ammonium nitrate as raw materials with an ionic liquid functioning as both catalyst and solvent. The reaction proceeds under normal pressure with moderate heating (70°C), resulting in yields of 83-85% of 4-Chloro-3-nitrobenzotrifluoride.

The ionic liquid-mediated process offers several distinct advantages over conventional nitration methods:

The procedure for ionic liquid-mediated synthesis typically involves mixing p-chlorobenzotrifluoride with ammonium nitrate in the presence of an ionic liquid catalyst, followed by heating and stirring under normal pressure. Upon completion, the reaction mixture separates into two phases, with the upper layer containing the desired 4-Chloro-3-nitrobenzotrifluoride product and the lower layer containing the ionic liquid catalyst, which can be recovered through dehydration, deamination, and drying for subsequent reuse.

The nitration of 4-chlorobenzotrifluoride to produce 4-chloro-3-nitrobenzotrifluoride follows the classical electrophilic aromatic substitution mechanism, proceeding through the formation of the nitronium ion as the active electrophile [1] [2]. The overall reaction involves the interaction between 4-chlorobenzotrifluoride and nitric acid in the presence of sulfuric acid, which acts as both a solvent and dehydrating agent to generate the nitronium ion [2].

The reaction proceeds through a heterogeneous liquid-liquid system operating in the slow reaction regime, which represents the most hazardous operational conditions from a process safety perspective [2]. Under these conditions, the aromatic species to be nitrated is added to a mixture of sulfuric and nitric acids, forming the nitronium ion according to the established mechanism [2].

Table 1: Kinetic Parameters for Aromatic Nitration Reactions

| Aromatic Compound | Frequency Factor (A) (m³/kmol·s) | Activation Energy (kJ/kmol) | Relative Rate (benzene = 1) |

|---|---|---|---|

| Benzene | 3.200 × 10¹⁰ | 75,300 | 1.00 |

| Toluene | 5.800 × 10¹¹ | 72,800 | 25.00 |

| Mesitylene | 9.700 × 10¹² | 68,400 | 820.00 |

| Methoxybenzene | 1.500 × 10¹³ | 65,200 | 1,200.00 |

| 4-Chlorobenzotrifluoride | 3.228 × 10¹² | 87,260 | 0.15 |

The microkinetic parameters for the nitration of 4-chlorobenzotrifluoride have been experimentally determined as having a frequency factor of 3.228 × 10¹² m³/kmol·s and an activation energy of 87,260 kilojoules per kilomole [2]. These values indicate that the reaction exhibits significantly higher activation energy compared to other aromatic compounds, reflecting the deactivating nature of the trifluoromethyl group [2].

The mechanism proceeds through a two-step process involving the initial formation of a carbocation intermediate followed by deprotonation to restore aromaticity [3]. The rate-determining step is the attack of the nitronium ion on the aromatic ring, which occurs at the encounter rate for highly reactive substrates [4]. The reaction rate follows second-order kinetics, being first-order with respect to both the aromatic substrate and the nitronium ion concentration [2] [5].

Meta-Directing Effects of Trifluoromethyl Groups: Molecular Orbital Analyses

The trifluoromethyl group exhibits powerful meta-directing effects in electrophilic aromatic substitution reactions due to its strong electron-withdrawing properties [6] [7]. Molecular orbital analyses reveal that the trifluoromethyl group operates through a purely inductive effect, as it lacks any resonance interaction with the aromatic ring system [6] [8].

The three highly electronegative fluorine atoms create a strong electron-withdrawing effect that makes the carbon atom of the trifluoromethyl group highly positively polarized [7]. This inductive effect withdraws electron density from the aromatic ring, making it more positive and thereby deactivating the ring toward electrophilic aromatic substitution [6].

Table 2: Electronic Effects of Substituents on Aromatic Rings

| Substituent | Inductive Effect | Resonance Effect | Net Effect | Directing Pattern |

|---|---|---|---|---|

| CF₃ | Strong withdrawing | None | Deactivating | meta |

| CH₃ | Weak donating | Weak donating | Activating | ortho/para |

| OCH₃ | Withdrawing | Strong donating | Activating | ortho/para |

| Cl | Withdrawing | Donating | Deactivating | ortho/para |

| NO₂ | Strong withdrawing | Strong withdrawing | Strongly deactivating | meta |

Molecular orbital calculations demonstrate that the trifluoromethyl group significantly affects the frontier orbital energies of the aromatic system [8]. The highest occupied molecular orbital energy is lowered due to the electron-withdrawing nature of the group, while the lowest unoccupied molecular orbital energy is also affected, resulting in altered reactivity patterns [8].

Table 3: Charge Distribution in Benzotrifluoride from Molecular Orbital Analysis

| Position | Partial Charge | π-Electron Density |

|---|---|---|

| C1 (CF₃ attached) | +0.15 | 0.92 |

| C2 (ortho) | -0.04 | 0.98 |

| C3 (meta) | -0.12 | 1.08 |

| C4 (para) | -0.04 | 0.98 |

| C5 (meta) | -0.12 | 1.08 |

| C6 (ortho) | -0.04 | 0.98 |

| CF₃ carbon | +0.42 | 0.00 |

The meta-directing effect results from the destabilization of carbocation intermediates formed at ortho and para positions relative to the trifluoromethyl group [7]. When electrophilic attack occurs at these positions, the resulting positive charge is adjacent to the highly electron-withdrawing trifluoromethyl group, leading to significant destabilization [7]. In contrast, attack at the meta position places the positive charge two carbons away from the trifluoromethyl group, minimizing the destabilizing interaction [7].

Computational studies using density functional theory methods have confirmed that the trifluoromethyl group acts as a strong deactivator with the inductive effect being so powerful that it makes the group one of the strongest deactivating substituents in aromatic chemistry [6]. The polarization effects are transmitted through the sigma framework of the molecule, with the fluorine atoms withdrawing electron density away from the aromatic ring [6].

Competitive Reaction Networks in Polyfunctional Arenes

The nitration of 4-chloro-3-nitrobenzotrifluoride involves complex competitive reaction networks due to the presence of multiple functional groups with different electronic properties [9] [10]. The chlorine substituent acts as a weak pi-electron donor but sigma-electron acceptor, while the nitro group functions as both a strong sigma and pi-electron acceptor [9].

In polyfunctional aromatic systems, competitive directing effects arise when multiple substituents direct incoming electrophiles to different positions on the benzene ring [10]. The presence of both electron-donating and electron-withdrawing groups creates a complex electronic environment that influences the regioselectivity of subsequent reactions [10].

Table 4: Competitive Reaction Networks in Nitration of 4-Chlorobenzotrifluoride

| Reaction | Rate Equation | Activation Energy (kJ/mol) | Relative Rate at 25°C |

|---|---|---|---|

| Primary nitration | r₁ = k₁[ArH][NO₂⁺] | 87.26 | 1.00 |

| Secondary nitration | r₂ = k₂[ArNO₂][NO₂⁺] | 105.4 | 0.0012 |

| Decomposition | r₃ = k₃[ArNO₂]² | 142.8 | 0.0005 |

| Side reaction (oxidation) | r₄ = k₄[ArH][O₂] | 98.7 | 0.0008 |

The reaction network analysis reveals that the primary nitration reaction dominates under typical conditions, with secondary reactions occurring at significantly slower rates [2]. The high activation energy for secondary nitration reactions reflects the strongly deactivating effect of the nitro group that is introduced in the first step [11].

Steric effects also play a crucial role in polysubstituted benzene systems, as bulky groups can render certain positions unreactive due to spatial hindrance [10]. In the case of 4-chloro-3-nitrobenzotrifluoride, the combination of electronic and steric effects determines the final product distribution [10].

The kinetic analysis demonstrates that the desired nitration reaction exhibits second-order kinetics with respect to the concentrations of the aromatic substrate and nitronium ion [2]. The reaction rate expression has been experimentally validated and shows excellent agreement with industrial operating conditions [2].

Solvent and Catalytic Effects on Nitration Selectivity

Solvent effects significantly influence the selectivity and reaction rates in aromatic nitration reactions [12] [13]. The choice of solvent affects both the formation and reactivity of the nitronium ion, as well as the stabilization of reaction intermediates [14] [12].

Table 5: Solvent Effects on Nitration Selectivity for Aromatic Compounds

| Solvent | Ortho (%) | Meta (%) | Para (%) | Para/Ortho Ratio |

|---|---|---|---|---|

| Nitric acid alone | 46.7 | 2.3 | 51.0 | 1.09 |

| Mixed acid (H₂SO₄/HNO₃) | 58.5 | 2.6 | 38.9 | 0.66 |

| Carbon tetrachloride | 46.8 | 0.8 | 52.4 | 1.12 |

| 1,1,2,2-Tetrachloroethane | 45.2 | 1.5 | 53.3 | 1.18 |

| Dichloromethane | 45.3 | 2.2 | 52.5 | 1.16 |

| 1,2-Dichloroethane | 45.6 | 2.2 | 52.2 | 1.14 |

The selectivity in aromatic nitration is strongly dependent on solvent polarity and the ability of the solvent to stabilize ionic intermediates [13]. Polar solvents such as nitromethane tend to give higher ortho to para ratios compared to chlorinated solvents, which generally provide lower ratios [14].

Catalytic effects on nitration selectivity have been extensively studied, with solid acid catalysts showing particular promise for improving selectivity [12]. The use of heterogeneous catalysts allows for better control of the nitrating species and can lead to enhanced para-selectivity in certain systems [12]. Molybdenum-based catalysts supported on silica have demonstrated excellent selectivity, with some systems achieving complete elimination of meta-substituted products [12].

The reaction mechanism in different solvents involves varying degrees of ion-pair formation and solvation effects [13]. In less polar solvents, tight ion pairs between the nitronium ion and its counteranion can affect the reactivity and selectivity patterns [13]. The reorganization of solvent molecules and counterions during the reaction process plays a crucial role in determining the final product distribution [14].

Table 6: Temperature Effect on Nitration Rate Constants

| Temperature (°C) | k₂ (L/mol·s) in 63% H₂SO₄ | k₂ (L/mol·s) in 70% H₂SO₄ | k₂ (L/mol·s) in 80% H₂SO₄ |

|---|---|---|---|

| 0 | 0.0021 | 0.018 | 0.42 |

| 15 | 0.0092 | 0.072 | 1.50 |

| 25 | 0.024 | 0.18 | 3.60 |

| 40 | 0.082 | 0.58 | 10.20 |

| 60 | 0.35 | 2.30 | 36.00 |

The temperature dependence of nitration reactions follows Arrhenius behavior, with rate constants increasing exponentially with temperature [5]. The acid concentration also has a profound effect on reaction rates, with higher sulfuric acid concentrations leading to dramatically increased nitration rates due to more efficient nitronium ion formation [5].

Comprehensive adiabatic calorimetry investigations using Accelerating Rate Calorimeter equipment have revealed critical thermal decomposition characteristics of 4-Chloro-3-nitrobenzotrifluoride. The compound exhibits a decomposition onset temperature of 141°C [1], marking the threshold where strongly exothermic decomposition reactions commence. Under adiabatic conditions, the thermal decomposition generates an adiabatic temperature rise of 325 K, potentially reaching final reaction temperatures of 739 K (466°C) if decomposition proceeds unchecked [1].

The decomposition process is characterized by significant energy release, with a decomposition enthalpy of -438 kilojoules per kilogram [1]. This substantial energy release is accompanied by the formation of permanent gases, leading to dramatic pressure increases from initial conditions of 1.64 bar to maximum pressures exceeding 46.87 bar [1]. The thermal inertia factor of 2.846 demonstrates the influence of the sample holder on heat capacity measurements, necessitating corrections for accurate kinetic parameter determination [1].

Accelerating Rate Calorimeter experiments utilizing the standard Heat-Wait-Search protocol reveal that 4-Chloro-3-nitrobenzotrifluoride decomposition initiates with a self-heating rate threshold of 0.02°C per minute [1]. The time to maximum rate at the onset temperature of 141°C is approximately 5.75 hours, indicating the progression from initial thermal instability to rapid decomposition [1]. These findings establish that the compound exhibits Class 5 criticality according to Stoessel classification, representing the highest level of thermal hazard where Maximum Temperature of Synthesis Reaction exceeds Maximum Allowable Temperature without solvent tempering effects [2].

| Parameter | Value | Measurement Method |

|---|---|---|

| Decomposition Onset Temperature | 141°C | ARC Experiment |

| Adiabatic Temperature Rise | 325 K | ARC (thermal inertia corrected) |

| Final Reaction Temperature | 739 K | ARC (thermal inertia corrected) |

| Decomposition Enthalpy | -438 kJ/kg | ARC Experiment |

| Maximum Pressure | 46.87 bar | ARC Experiment |

| Time to Maximum Rate | 5.75 hours | Calculated from ARC data |

Kinetic Modeling of Parallel Decomposition Reactions

The thermal decomposition kinetics of 4-Chloro-3-nitrobenzotrifluoride follow second-order reaction mechanisms across multiple temperature ranges, indicating complex parallel decomposition pathways [1]. Kinetic modeling reveals temperature-dependent activation energies and pre-exponential factors that characterize the decomposition process through distinct thermal regimes.

At temperatures below 197°C, the decomposition exhibits an activation energy of 108,279 kilojoules per kilomole with a pre-exponential factor of 2.718 × 10⁷ cubic meters per second per kilomole [1]. As temperature increases to the range of 197-216°C, the activation energy rises slightly to 108,940 kilojoules per kilomole, while the pre-exponential factor decreases to 3.814 × 10⁶ cubic meters per second per kilomole [1]. This temperature regime represents a transitional phase in the decomposition mechanism.

In the intermediate temperature range of 216-226°C, kinetic parameters shift to an activation energy of 107,940 kilojoules per kilomole with a pre-exponential factor of 2.783 × 10⁶ cubic meters per second per kilomole [1]. The highest temperature regime, exceeding 226°C, demonstrates significantly reduced activation energy of 92,121 kilojoules per kilomole and a substantially lower pre-exponential factor of 1.276 × 10⁴ cubic meters per second per kilomole [1].

These kinetic variations across temperature ranges suggest multiple parallel decomposition pathways becoming dominant at different thermal conditions. The second-order reaction kinetics (rate ∝ [concentration]²) indicate that decomposition rate depends on the square of the 4-Chloro-3-nitrobenzotrifluoride concentration, consistent with bimolecular reaction mechanisms [1]. The decrease in activation energy at higher temperatures reflects the transition to more energetically favorable decomposition pathways as thermal energy increases.

| Temperature Range (°C) | Activation Energy (kJ/kmol) | Pre-exponential Factor (m³·s/kmol) | Reaction Order |

|---|---|---|---|

| T ≤ 197 | 108,279 | 2.718 × 10⁷ | Second order (n=2) |

| 197 < T ≤ 216 | 108,940 | 3.814 × 10⁶ | Second order (n=2) |

| 216 < T ≤ 226 | 107,940 | 2.783 × 10⁶ | Second order (n=2) |

| T > 226 | 92,121 | 1.276 × 10⁴ | Second order (n=2) |

Pressure Buildup Dynamics in Confined Reaction Systems

The pressure buildup dynamics during 4-Chloro-3-nitrobenzotrifluoride decomposition in confined systems demonstrate critical safety implications for industrial reactor operations. Under simulated cooling system failure conditions in 9 cubic meter semi-batch reactors, pressure evolution follows distinct patterns dependent on the timing of the cooling failure event [1].

When cooling system failure occurs early in the dosing period (at one-third completion), the pressure increase initially follows a linear trend corresponding to temperature rise from the desired nitration reaction [1]. However, upon reaching the Maximum Allowable Temperature of 141°C, a dramatic change in pressure buildup rate occurs, with rapid acceleration due to decomposition gas generation. Under these conditions, maximum pressures can exceed 60 atmospheres, far exceeding typical industrial reactor design limits [1].

The critical pressure threshold of 6 atmospheres, assumed as the reactor structural failure point, is reached within 85 minutes of cooling system failure when occurring at one-third of the dosing period [1]. This timeframe represents the available window for emergency intervention to prevent catastrophic failure. When cooling failure occurs later in the process (at two-thirds dosing completion), the time to critical pressure extends to 235 minutes, providing additional emergency response time [1].

The pressure generation mechanism involves the formation of permanent gases during decomposition, creating non-condensable products that continuously increase system pressure as temperature rises [1]. The pressure buildup rate exhibits non-linear behavior, with initial gradual increases followed by exponential acceleration once decomposition threshold temperatures are exceeded. This characteristic pressure evolution pattern serves as a critical indicator for process safety monitoring systems.

Mathematical modeling of pressure dynamics reveals that maximum pressure generation potential varies significantly with the extent of reactant conversion at the time of cooling failure [1]. Early cooling failures result in higher accumulated reactant concentrations, leading to more severe pressure excursions. The pressure relief system design must account for these dynamic pressure buildup rates to ensure adequate venting capacity during emergency scenarios.

Physical Description

Colorless to dark-colored liquid; [CAMEO] Yellow liquid;

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

Melting Point

UNII

GHS Hazard Statements

H302 (96.15%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (88.46%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (88.46%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (86.54%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Associated Chemicals

Wikipedia

Drug Warnings

Methods of Manufacturing

General Manufacturing Information

Dates

[Subchronic oral toxicity in the rat of 3-nitro-4-chloro-alpha,alpha,alpha-trifluorotoluene (NCTT)]

R Bucchi, F Gramenzi, A Macri', C RicciardiPMID: 6681228 DOI:

Abstract

In vitro mutational studies with trifluralin and trifluorotoluene derivatives

R Benigni, M Bignami, L Conti, R Crebelli, E Dogliotti, E Falcone, A CarerePMID: 6763485 DOI:

Abstract

[Acute oral toxicity in the rat of 3-nitro-4-chloro-alpha,alpha, alpha-trifluorotoluene (NCTT) and 3,5-dinitro-4-chloro-alpha,alpha, alpha-trifluorotoluene (DNCTT)]

A R Bucchi, A Macri', N Pellegrini, A Pisani, C RicciardiPMID: 6681224 DOI:

Abstract

A case of multiple sensitization to three halogeno-substituted mono-nitrobenzenes

S Giorgini, P Spallanzani, P Fabbri, G Rapi, M Ginanneschi, A SertoliPMID: 553074 DOI: